3-(3-Benzyloxy-propoxy)-propionic acid, also known as 3-[3-(benzyloxy)phenyl]propanoic acid, is a compound with the molecular formula and a molecular weight of 256.30 g/mol. This compound features a propanoic acid backbone with a benzyloxy group attached to the phenyl ring, which classifies it as an aromatic carboxylic acid. The chemical structure is characterized by a three-carbon chain linked to a phenyl group that is further substituted with a benzyloxy moiety, contributing to its unique properties and potential applications in various fields.
This compound is classified under carboxylic acids, specifically as an aromatic carboxylic acid due to the presence of the benzene ring in its structure. It can be sourced from chemical suppliers such as Thermo Scientific, which provides it in high purity (≥95%) for research and industrial applications .
The synthesis of 3-(3-Benzyloxy-propoxy)-propionic acid can be achieved through various organic reactions. A common method involves the alkylation of phenolic compounds with propionic acid derivatives. The general steps include:
The reaction conditions typically require controlled temperatures and may involve catalysts such as sulfuric acid to enhance the reaction rate. The purity and yield of the final product can be optimized through recrystallization or chromatography techniques.
The molecular structure of 3-(3-Benzyloxy-propoxy)-propionic acid can be represented using its SMILES notation: OC(=O)CCC1=CC(OCC2=CC=CC=C2)=CC=C1. This notation indicates the presence of functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH), along with the aromatic system.
As an aromatic carboxylic acid, 3-(3-Benzyloxy-propoxy)-propionic acid participates in various chemical reactions typical for this class of compounds:
These reactions are generally facilitated by specific reagents and conditions that promote reactivity while maintaining selectivity towards desired products.
The mechanism of action for 3-(3-Benzyloxy-propoxy)-propionic acid involves its interaction with biological systems or other chemical species:
The specific interactions and pathways would require detailed experimental studies to elucidate fully.
3-(3-Benzyloxy-propoxy)-propionic acid has potential applications in various scientific fields:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5